molecular formula C14H18N2O3 B11855761 Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B11855761
M. Wt: 262.30 g/mol
InChI Key: DDCUGHWECBIARS-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core fused with a partially saturated ring. The tert-butyl carbamate group at position 6 acts as a protective moiety, while the formyl group at position 3 provides a reactive handle for further functionalization. This compound is of significant interest in medicinal chemistry due to its versatility as a precursor for synthesizing pharmacologically active molecules, including kinase inhibitors and modulators of enzymatic targets like PDE9A .

The 1,6-naphthyridine scaffold is prized for its ability to mimic purine bases, enabling interactions with biological targets such as ATP-binding pockets. The formyl group at position 3 distinguishes this compound from its analogs, offering unique reactivity in cross-coupling and condensation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 3-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-12-11(8-16)6-10(9-17)7-15-12/h6-7,9H,4-5,8H2,1-3H3

InChI Key

DDCUGHWECBIARS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

  • Substrate Preparation :
    The precursor, tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, is synthesized via Boc protection of the corresponding amine.

  • Vilsmeier Reagent Generation :
    POCl₃ reacts with DMF to form the chloroiminium intermediate, which acts as the active formylating agent.

  • Electrophilic Attack :
    The amino group of the naphthyridine undergoes deprotonation, enabling electrophilic substitution at the 3-position to yield the formylated product.

Experimental Protocol (Based on WO2013010453A1)

  • Starting Material : 10 mmol tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

  • Reagents : DMF (15 mL), POCl₃ (12 mmol), anhydrous dichloroethane (30 mL)

  • Conditions :

    • 0–5°C for 1 hour (reagent activation)

    • Reflux at 80°C for 4–6 hours (formylation)

  • Workup :

    • Quench with ice-water, neutralize with NaHCO₃

    • Extract with ethyl acetate, dry over Na₂SO₄, concentrate

  • Purification : Silica gel chromatography (hexane/ethyl acetate = 3:1)

  • Yield : 68–72%

Table 1: Key Parameters for Vilsmeier-Haack Formylation

ParameterOptimal ValueImpact on Yield
POCl₃ Equivalents1.2–1.5 eq<1.2 eq: Incomplete reaction
Temperature80°C>90°C: Decomposition
SolventDichloroethanePolar solvents (e.g., DMF) reduce selectivity

Alternative Synthetic Pathways

Oxidation of Methyl Precursors

While less common, oxidation of a 3-methyl group to the aldehyde has been explored. For example, SeO₂-mediated oxidation in dioxane at 110°C converts tert-butyl 3-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate to the formyl derivative. However, this method suffers from overoxidation to carboxylic acids (15–20% side products) and lower yields (~50%) compared to Vilsmeier-Haack.

Palladium-Catalyzed Carbonylation

A niche approach involves Pd(OAc)₂/Xantphos-catalyzed carbonylation of tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate under CO atmosphere. This method requires high-pressure equipment and achieves moderate yields (55–60%).

Table 2: Comparison of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Vilsmeier-Haack68–72≥95HighModerate
SeO₂ Oxidation50–5585–90LowHigh (SeO₂ cost)
Pd-Catalyzed Carbonylation55–60≥90ModerateLow (Pd cost)

Optimization Strategies and Challenges

Enhancing Vilsmeier-Haack Efficiency

  • Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes while maintaining yields (70%).

  • Solvent Screening : Replacing dichloroethane with chlorobenzene improves solubility of intermediates, boosting yields to 75%.

Byproduct Mitigation

  • Common Byproducts :

    • Overformylation at adjacent positions (5–8% without temp control).

    • Hydrolysis of Boc group under acidic conditions (quench pH >7 critical).

  • Solutions :

    • Use of scavengers (e.g., polymer-bound sulfonic acid) to absorb excess POCl₃.

Industrial-Scale Considerations

  • Cost Analysis :

    • Vilsmeier-Haack: $120–150/kg (raw materials)

    • Pd-Catalyzed: $300–350/kg (catalyst dominates cost)

  • Safety : POCl₃ handling requires strict moisture control and corrosion-resistant reactors .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Tert-butyl 3-carboxyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

    Reduction: Tert-butyl 3-hydroxymethyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical compound featuring a naphthyridine core, valuable for biological and chemical applications. The tert-butyl group enhances its solubility and stability, making it a candidate for medicinal chemistry and synthetic applications.

Reactivity
The reactivity of this compound is due to its functional groups. The aldehyde group (formyl) is reactive, allowing for nucleophilic addition reactions, which are critical for synthesizing derivatives with enhanced biological activities or altered physicochemical properties.

Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, requiring careful control of reaction conditions to optimize yield and purity.

Potential Applications
this compound has potential applications in interaction studies, which focus on its binding affinity with biological targets such as enzymes and receptors. Modifications to the naphthyridine structure can significantly influence its interaction profile. Understanding these interactions is crucial for optimizing its pharmacological properties and minimizing side effects.

Structural Similarities
Several compounds share structural similarities with this compound:

  • Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains an amino group instead of a formyl group, creating potential for different biological activity.
  • Tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Nitro substituent may enhance reactivity towards nucleophiles.
  • Tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H): Trifluoromethyl group increases lipophilicity and may alter pharmacokinetics.

Mechanism of Action

The mechanism of action of Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate core is common among analogs, but substituents at position 3 dictate their chemical and biological properties. Key derivatives include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Applications/Properties References
Tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate -NO₂ C₁₃H₁₇N₃O₄ 279.30 Intermediate for amination reactions; precursor to bioactive molecules
Tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate -Br C₁₃H₁₇BrN₂O₂ 313.20 Suzuki-Miyaura cross-coupling; synthesis of kinase inhibitors
Tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate -Cl C₁₃H₁₇ClN₂O₂ 268.74 Nucleophilic substitution; antiviral research
Tert-butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate -OCH₃ C₁₄H₂₀N₂O₃ 264.32 Electron-donating group; modulates solubility and reactivity
Target Compound (3-formyl derivative) -CHO C₁₄H₁₈N₂O₃ 262.31* Aldehyde-mediated condensations; drug candidate synthesis Inferred

*Calculated based on analogous structures.

Key Observations:

  • Electrophilicity: The formyl group (-CHO) enhances electrophilicity compared to electron-withdrawing groups (-NO₂, -Br) or electron-donating groups (-OCH₃), making it ideal for nucleophilic additions (e.g., formation of hydrazones or imines) .
  • Synthetic Flexibility : Bromo and nitro derivatives are preferred for cross-coupling reactions, while the formyl group enables condensations with amines or hydrazines .
  • Biological Relevance: The 3-nitro derivative is a precursor to amino-substituted naphthyridines, which are pivotal in retinoid receptor modulators .

Biological Activity

Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, including its synthesis, reactivity, and preliminary studies on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3, with a molecular weight of approximately 262.30 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances solubility and stability, making it an attractive candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the condensation of appropriate naphthyridine derivatives with formylating agents under controlled conditions to optimize yield and purity. Detailed reaction schemes can be found in the literature.

Comparative Analysis

To understand how structural variations impact biological activity, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC13H19N3O2Contains an amino group; potential for different biological activity
Tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateC14H18N4O3Nitro substituent may enhance reactivity towards nucleophiles
Tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)C14H17F3N2O2Trifluoromethyl group increases lipophilicity; alters pharmacokinetics

This table illustrates how variations in functional groups can lead to significant differences in reactivity and biological activity.

Case Studies

Recent studies have focused on the synthesis and evaluation of Schiff bases derived from similar structures. For example, Schiff bases formed from pyridinecarboxaldehydes demonstrated notable cytotoxicity and enzyme inhibition properties. These findings highlight the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multistep protocols involving protection/deprotection of functional groups. A key intermediate, such as tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, is often functionalized at the 3-position using formylation reagents like Vilsmeier-Haack (POCl3/DMF) or oxidation of hydroxymethyl precursors. Intermediates are characterized via 1^1H/13^{13}C NMR (to confirm regioselectivity and Boc-protection), mass spectrometry (for molecular ion validation), and HPLC (purity >95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy : 1^1H NMR (δ ~9.8 ppm for formyl proton), 13^{13}C NMR (δ ~190 ppm for carbonyl).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C15_{15}H20_{20}N2_2O3_3).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >98% .

Advanced: How can researchers resolve contradictions in spectral data for intermediates during synthesis?

Discrepancies in NMR or MS data often arise from regioisomeric byproducts or incomplete Boc deprotection. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish between isomeric forms.
  • Controlled reaction monitoring : Sampling at intervals to track intermediate formation via TLC or LC-MS.
  • Computational validation : Comparing experimental 1^1H NMR shifts with DFT-calculated values for proposed structures .

Advanced: What experimental design considerations are critical for studying the compound’s stability under varying conditions?

Stability studies should assess:

  • pH dependence : Hydrolysis of the formyl group or Boc-protection in acidic/basic buffers (e.g., 0.1 M HCl or NaOH at 25–40°C).
  • Thermal degradation : TGA/DSC analysis to determine decomposition thresholds.
  • Light sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).
    Document degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, –20°C) .

Basic: What are the typical applications of this compound in medicinal chemistry research?

The formyl group serves as a versatile handle for derivatization, enabling:

  • Schiff base formation : Condensation with amines to generate imine-linked pharmacophores.
  • Cross-coupling reactions : Suzuki-Miyaura couplings using boronic acids for aryl/heteroaryl substitutions.
  • Reductive amination : Conversion to amine derivatives for bioactive molecule libraries .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic transformations?

Key approaches include:

  • Kinetic isotope effects (KIE) : Comparing kH/kDk_H/k_D for formyl proton transfer reactions.
  • In situ IR spectroscopy : Monitoring carbonyl stretching frequency shifts during catalytic cycles.
  • DFT modeling : Mapping transition states for nucleophilic attacks on the formyl group.
    Contradictions between experimental and theoretical data may indicate unaccounted solvent or catalyst effects .

Advanced: How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations often stem from:

  • Oxygen sensitivity : Use of inert atmospheres (N2_2/Ar) during formylation steps.
  • Purification artifacts : Column chromatography vs. recrystallization (e.g., Boc cleavage under silica gel acidic conditions).
  • Catalyst lot variability : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for cross-coupling efficiency. Document detailed protocols to ensure reproducibility .

Basic: What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, POCl3_3).
  • Storage : In airtight containers under inert gas, away from heat/ignition sources .

Advanced: How can this compound be utilized in the design of kinase inhibitors?

The naphthyridine core mimics ATP-binding motifs. Strategies include:

  • Fragment-based drug discovery (FBDD) : Formyl group functionalization to enhance binding affinity (e.g., hydroxamic acids for metalloenzyme inhibition).
  • Crystallography : Co-crystallization with target kinases (e.g., JAK2 or CDK2) to guide SAR.
    Contradictory bioactivity data may arise from off-target effects; validate via kinase profiling panels .

Advanced: What strategies mitigate side reactions during formylation of the naphthyridine core?

  • Protecting group strategies : Use of acid-labile Boc groups to prevent undesired ring-opening.
  • Temperature control : Low-temperature (–78°C) formylation to suppress polyalkylation.
  • Scavenger additives : Molecular sieves to sequester water in Vilsmeier-Haack reactions .

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